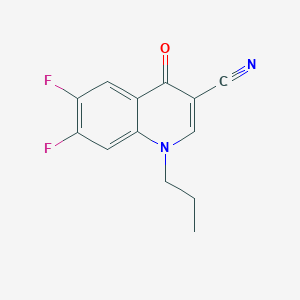

6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6,7-difluoro-4-oxo-1-propylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIZMYTWODCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester

A Friedel-Crafts acylation of 2,3,4,5-tetrafluorobenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride yields the β-keto ester intermediate.

Reaction Conditions :

The product is purified via column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate 2,3,4,5-tetrafluorobenzoylacetic acid ethyl ester as a crystalline solid (mp 49–51°C).

Fluorination and Nitrile Group Installation

Regioselective Fluorination

Controlled fluorination at positions 6 and 7 is achieved using diethylaminosulfur trifluoride (DAST).

Reaction Conditions :

Conversion of Carboxylic Acid to Nitrile

The ester group at position 3 is hydrolyzed to a carboxylic acid (4N HCl, 100°C, 4 hours), followed by dehydration to the nitrile using PCl₅ in DMF.

Reaction Conditions :

Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal that acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances cyclization efficiency:

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| Acetonitrile | DBU (1.2 equiv) | 85°C | 89% |

| t-Butanol | KOtBu (1.5 equiv) | 50°C | 68% |

DBU minimizes side reactions by stabilizing reactive intermediates.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The introduction of fluorine atoms in the structure enhances the lipophilicity and biological activity of these compounds. For instance, studies have indicated that 6,7-difluoroquinolines demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have reported that modifications to the quinoline structure can lead to increased efficacy against cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound's ability to interact with biological macromolecules makes it a valuable tool in enzyme inhibition studies. It has been used to investigate the mechanisms of action of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Targeted Drug Delivery Systems

Due to its unique chemical structure, 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile can be utilized in the development of targeted drug delivery systems. Its modification can allow for conjugation with targeting moieties that enhance the selectivity and efficacy of drug delivery to specific tissues or cells .

Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of advanced materials such as polymers and nanomaterials. Its reactivity allows it to participate in various polymerization processes, leading to materials with desirable mechanical and thermal properties .

Photovoltaic Devices

Recent studies have explored the use of quinoline derivatives in organic photovoltaic devices. The incorporation of this compound into organic solar cells has shown promise in improving efficiency due to its favorable electronic properties .

Case Studies

Mechanism of Action

The mechanism by which 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two closely related derivatives:

Table 1: Structural and Functional Comparison

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Table 2: Substituent Effects on Bioactivity and Solubility

Key Research Findings

Fluorine Substitutions : The 6,7-difluoro configuration in both the target compound and ciprofloxacin intermediates is critical for antibacterial activity, as fluorine atoms enhance DNA gyrase binding and reduce enzymatic degradation .

Functional Group Trade-offs: Replacing the carboxylic acid (as in ciprofloxacin intermediates) with a carbonitrile group (target compound) may alter solubility and bioavailability.

Alkyl vs. Cycloalkyl Groups : The propyl group in the target compound increases lipophilicity compared to the cyclopropyl group in ciprofloxacin intermediates, which is optimized for balancing penetration and solubility in Gram-negative bacteria .

Biological Activity

6,7-Difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile (CAS No. 93107-30-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₂N₃O |

| Molecular Weight | 265.21 g/mol |

| CAS Number | 93107-30-3 |

| Purity | >98% |

| Boiling Point | Not available |

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including anti-HIV, antibacterial, and anticancer properties. The specific compound has shown promise in preliminary studies.

Antiviral Activity

In studies similar to those conducted on related quinoline compounds, it is hypothesized that this compound may inhibit viral replication. For instance, compounds with similar structures have demonstrated effectiveness against HIV by targeting reverse transcriptase and integrase enzymes .

Antibacterial Activity

Quinoline derivatives have also been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) assays have shown that such compounds can effectively inhibit bacterial growth. While specific data on this compound's MIC is limited, related compounds have exhibited moderate antibacterial activity .

Study 1: Antiviral Efficacy

A study involving structurally similar compounds demonstrated that derivatives of quinoline can inhibit HIV replication in vitro. The most effective compounds had EC50 values ranging from 1.5 to 5 µM against various strains of HIV . It is anticipated that this compound may exhibit comparable efficacy.

Study 2: Antibacterial Properties

Research on quinoline derivatives has shown varying degrees of antibacterial activity. A recent synthesis of N'-arylidene derivatives indicated that certain modifications could enhance antibacterial properties significantly . The potential for this compound to serve as a lead compound for further development in this area remains an avenue for future research.

Q & A

Q. What are the established synthetic routes for 6,7-difluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbonitrile, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves sequential fluorination and cyclization steps. A plausible route includes:

Quinoline Core Formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions to form the 1,4-dihydroquinoline backbone.

Fluorination : Electrophilic fluorination at positions 6 and 7 using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) .

Propyl Group Introduction : Alkylation at the N1 position using propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

Critical intermediates include the non-fluorinated quinoline precursor and the mono-fluorinated derivative, which require rigorous purity checks via HPLC or TLC .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : , , and NMR to confirm fluorination patterns and propyl group attachment .

- HPLC-MS : To assess purity (>98%) and molecular ion peaks .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related quinoline derivatives .

Advanced Research Questions

Q. What strategies optimize the fluorination efficiency in the synthesis of 6,7-difluoro derivatives?

- Methodological Answer :

- Reagent Selection : Use of DAST or Selectfluor™ under anhydrous conditions to minimize side reactions.

- Temperature Control : Stepwise fluorination at 0–5°C for the first fluorine and room temperature for the second improves regioselectivity .

- Monitoring : Real-time NMR tracks reaction progress and intermediate stability .

- Yield Improvement : Co-solvents like DMF enhance reagent solubility, achieving >85% yield in optimized protocols .

Q. How do researchers resolve contradictions in reported spectroscopic data for fluorinated quinolines?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, δₐᵥ = -120 to -125 ppm) .

- Crystallographic Benchmarking : Use X-ray structures to validate NMR assignments, as seen in Acta Crystallographica studies .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict shifts and reconcile experimental discrepancies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against bacterial DNA gyrase (IC₅₀ determination) due to structural similarity to fluoroquinolone antibiotics .

- Antimicrobial Testing : MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.